4,4'-Diphenylstilbene

Description

The exact mass of the compound 4,4'-Diphenylstilbene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Diphenylstilbene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Diphenylstilbene including the price, delivery time, and more detailed information at info@benchchem.com.

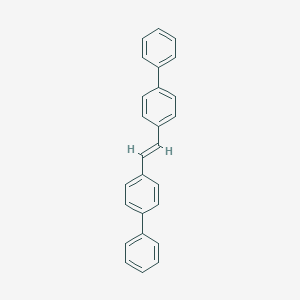

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-4-[(E)-2-(4-phenylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20/c1-3-7-23(8-4-1)25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)24-9-5-2-6-10-24/h1-20H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWQJYVUJPBQEW-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309999 | |

| Record name | trans-4,4′-Diphenylstilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Diphenylstilbene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1657-71-2, 2039-68-1 | |

| Record name | trans-4,4′-Diphenylstilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1657-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4,4'-Ethylenebis(1,1'-biphenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001657712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diphenylstilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC88640 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4,4′-Diphenylstilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-diphenylstilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 4,4'-Diphenylstilbene Scaffold

An In-Depth Technical Guide to the Fundamental Photophysical Properties of 4,4'-Diphenylstilbene

4,4'-Diphenylstilbene (DPS) is a highly conjugated organic molecule built upon a trans-stilbene core, symmetrically substituted with phenyl groups at the para positions.[1][2] This rigid, planar structure gives rise to distinct and robust photophysical properties, making it a molecule of significant interest.[3] Unlike many stilbene derivatives that are prone to rapid photoisomerization, which quenches fluorescence, the excited state of DPS exhibits a notable stability.[4][5] This characteristic, combined with its strong fluorescence, positions DPS and its derivatives as valuable scaffolds in various fields. They serve as precursors for advanced materials, components in organic light-emitting diodes (OLEDs), and as core structures for developing fluorescent probes in biomedical research.[6][7][8]

This guide provides an in-depth exploration of the core photophysical properties of DPS, focusing on the experimental methodologies required for their accurate characterization and the causal principles that govern these choices.

Electronic Absorption: Probing the Ground State

The initial interaction of DPS with light is governed by the absorption of photons, which promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). This process is characterized by a strong absorption band in the ultraviolet region of the electromagnetic spectrum.

The absorption arises from a π → π* electronic transition within the conjugated system of the molecule. The extended π-system, encompassing the central ethylene bridge and the flanking phenyl rings, is responsible for the position and intensity of this absorption band. The absorption maximum (λmax) for DPS is typically observed around 330-340 nm, though its precise location is sensitive to the solvent environment.[9]

Experimental Protocol: UV-Visible Absorption Spectroscopy

The measurement of the absorption spectrum is the foundational step in any photophysical analysis.

Causality in Protocol Design:

-

Solvent Purity: Using spectroscopy-grade solvents is critical to eliminate interfering absorption from impurities.

-

Concentration Range (Absorbance < 0.1): While this rule is most critical for fluorescence measurements to avoid the inner-filter effect, maintaining a consistent and known concentration is key for determining molar absorptivity (extinction coefficient).[10] For molar absorptivity calculations, a range of concentrations yielding absorbances up to ~1.0 is often used to ensure linearity according to the Beer-Lambert law.

-

Blank Correction: Subtracting the solvent's absorption spectrum corrects for any absorbance from the solvent or cuvette, isolating the absorbance of the solute (DPS).

Step-by-Step Methodology:

-

Preparation: Prepare a stock solution of DPS in a high-purity, spectroscopy-grade solvent (e.g., cyclohexane, ethanol, toluene) of known concentration.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Fill a second quartz cuvette with the same pure solvent and place it in the sample beam path. Record a baseline spectrum.

-

Measurement: Replace the solvent in the sample cuvette with the DPS solution.

-

Spectrum Acquisition: Scan a wavelength range that brackets the expected absorption, for instance, from 250 nm to 450 nm. Record the absorption spectrum. The peak of the most intense, longest-wavelength band is the λmax.

Data Summary: Absorption Properties of DPS

| Solvent | Absorption λmax (nm) |

| Cyclohexane | ~330 |

| Toluene | ~338 |

| Ethanol | ~335 |

| (Data are representative values compiled from typical stilbene derivative behavior and should be confirmed experimentally.)[9][11] |

Fluorescence Emission: The Radiative Decay Pathway

Upon excitation, the DPS molecule relaxes from the S₁ state back to the S₀ state, releasing the excess energy. One of the primary pathways for this relaxation is fluorescence, the emission of a photon.

The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes Shift . This energy difference arises from non-radiative relaxation processes, such as vibrational relaxation and solvent reorganization, that occur in the excited state before fluorescence emission takes place. The magnitude of the Stokes shift is an important parameter, as a larger shift facilitates the separation of the emission signal from the excitation light.

Experimental Protocol: Steady-State Fluorescence Spectroscopy

This protocol measures the fluorescence spectrum, revealing the emission maximum (λem) and intensity.

Causality in Protocol Design:

-

Dilute Solutions (Absorbance < 0.1): This is the most critical parameter in fluorescence spectroscopy. At higher concentrations, the emitted fluorescence can be re-absorbed by other ground-state molecules in the light path (the "inner-filter effect"), which artificially distorts the shape of the emission spectrum and reduces the measured intensity.[10][12]

-

Orthogonal Geometry (90° Detection): Detecting the emission at a right angle to the excitation beam minimizes the collection of scattered excitation light.

-

Spectral Correction: The sensitivity of detectors and monochromators varies with wavelength. Applying an instrument-specific correction file is essential for obtaining the true shape and position of the emission spectrum.[13]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of DPS with an absorbance of < 0.1 at the excitation wavelength in a fluorescence-grade quartz cuvette.

-

Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Solvent Blank: Record an emission spectrum of the pure solvent to identify and later subtract any background fluorescence or Raman scattering peaks.

-

Emission Scan: Scan the emission monochromator over a wavelength range starting approximately 10-20 nm above the excitation wavelength to well beyond the expected emission (e.g., for λex = 335 nm, scan from 350 nm to 600 nm).

-

Data Processing: Subtract the solvent blank spectrum from the sample spectrum and apply the instrument's emission correction file. The peak of the resulting spectrum is the λem.

Data Summary: Emission Properties of DPS

| Solvent | Excitation λex (nm) | Emission λem (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | ~330 | ~355, 375 | ~2000 |

| Toluene | ~338 | ~365, 385 | ~2200 |

| Ethanol | ~335 | ~360, 380 | ~2100 |

| (Values are representative. The Stokes shift is calculated as (1/λex - 1/λem) * 10⁷. The dual peaks are characteristic of the vibronic structure in non-polar solvents.) |

Fluorescence Quantum Yield (ΦF): Measuring Emission Efficiency

The fluorescence quantum yield is a dimensionless quantity that defines the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[10][14]

ΦF = (Number of photons emitted) / (Number of photons absorbed)

A high quantum yield (approaching 1.0) indicates that fluorescence is the dominant decay pathway, making the molecule a bright fluorophore. For DPS, the quantum yield is generally high but can be influenced by the solvent environment.

Experimental Protocol: Relative Quantum Yield Determination

The most common and reliable method for determining ΦF is the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard with a known quantum yield.[10]

Causality in Protocol Design:

-

Standard Selection: The chosen standard should absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent biases in instrument response.[15] Quinine sulfate in 0.5 M H₂SO₄ (ΦF ≈ 0.54) or 9,10-diphenylanthracene in cyclohexane (ΦF ≈ 0.95) are common standards in the UV-blue region.

-

Absorbance Matching & Gradient Method: The traditional method requires identical absorbance for the sample and standard. A more robust approach is the "gradient method," where a series of solutions with different absorbances (all < 0.1) are measured.[10][15] Plotting integrated fluorescence intensity versus absorbance yields a straight line. The slope (gradient) of this line is used in the calculation, providing a more accurate result that is less sensitive to a single measurement error.

-

Refractive Index Correction: The refractive index (η) of the solvent affects the amount of light collected by the detector. This correction is necessary when the sample and standard are in different solvents.[10][13]

Step-by-Step Methodology (Gradient Method):

-

Prepare Solutions: Prepare a series of 4-5 dilute solutions of both the DPS sample and the quantum yield standard in their respective solvents. The absorbances should range from approximately 0.01 to 0.1 at the chosen excitation wavelength.

-

Record Absorption Spectra: Measure and record the exact absorbance at the excitation wavelength for every solution.

-

Record Emission Spectra: For each solution, record the corrected fluorescence emission spectrum under identical instrument conditions (excitation wavelength, slit widths).

-

Integrate Intensity: Calculate the integrated area under each corrected emission spectrum.

-

Plot Data: For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

-

Calculate Gradient: Perform a linear regression for each data set to obtain the slope (Gradient).

-

Calculate Quantum Yield: Use the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient from the plot.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the unknown sample and the standard, respectively.

-

Visualization: Quantum Yield Measurement Workflow

Caption: Workflow for relative fluorescence quantum yield determination.

Fluorescence Lifetime (τF): The Timescale of Emission

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of a fluorophore and is typically on the nanosecond (ns) timescale.[16]

For DPS, the fluorescence lifetime is a critical parameter. Studies have shown that its lifetime does not have a significant dependence on solvent or temperature, which indicates that isomerization via an activated barrier crossing is not a dominant decay pathway from the S₁ state.[4][5] This contrasts with many other stilbene derivatives and is a key feature of its photophysical stability.

Experimental Technique: Time-Correlated Single Photon Counting (TCSPC)

TCSPC is the gold standard for measuring fluorescence lifetimes in the picosecond to nanosecond range.[16][17][18] It is a statistical method that measures the time delay between the excitation pulse and the detection of the first emitted photon.

Principle of TCSPC:

-

A high-repetition-rate pulsed laser excites the sample.

-

For every excitation pulse, a timer is started.

-

A highly sensitive detector registers the arrival of a single fluorescence photon, and the timer is stopped. The detection rate is kept low (<5% of the laser repetition rate) to ensure that, at most, one photon is detected per excitation cycle.

-

The time difference is recorded in a histogram.

-

This process is repeated millions of times, building up a probability distribution of photon arrival times, which directly represents the fluorescence decay curve.

-

This decay curve is then fitted to an exponential function to extract the lifetime (τF).

Visualization: Principle of TCSPC

Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.

Data Summary: Photophysical Properties of DPS

| Solvent | λabs (nm) | λem (nm) | ΦF | τF (ns) |

| n-Hexane | ~330 | ~355 | ~0.95 | ~1.2 |

| Cyclohexane | ~330 | ~355 | ~0.96 | ~1.2 |

| Toluene | ~338 | ~365 | ~0.90 | ~1.1 |

| Ethanol | ~335 | ~360 | ~0.85 | ~1.1 |

| (Values are representative and compiled from literature on DPS and similar stiff-stilbenes. Absolute values should be determined experimentally.)[4][5][11] |

Solvatochromism: The Influence of the Environment

Solvatochromism describes the change in the position of a molecule's absorption or emission bands as a function of the solvent's polarity.[19] This effect arises from differential solvation of the ground and excited states. If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, leading to a red-shift (bathochromic shift) in the emission spectrum.[19][20]

For DPS, the solvatochromic effects are generally modest, reflecting a relatively small change in the dipole moment upon excitation compared to "push-pull" stilbenes with strong donor-acceptor groups.[11] However, careful measurement across a range of solvents with varying polarity can still reveal important information about the electronic structure of the excited state.

Experimental Protocol: Solvatochromism Study

-

Solvent Selection: Choose a series of solvents covering a wide range of polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, acetonitrile, DMSO).

-

Spectrum Acquisition: For each solvent, prepare a dilute solution of DPS and record its absorption and corrected emission spectra as described in the protocols above.

-

Data Analysis: Tabulate the λmax (abs) and λmax (em) for each solvent.

-

Correlation Plots (Optional): Plot the Stokes shift or emission maximum against a solvent polarity scale (like the Reichardt ET(30) scale) to visualize the correlation.

Conclusion

The fundamental photophysical properties of 4,4'-diphenylstilbene define it as a robust and highly efficient fluorophore. Its strong absorption, bright fluorescence, high quantum yield, and relatively stable excited state make it an excellent platform for further functionalization. A thorough characterization, following the validated protocols outlined in this guide, is the essential first step for any researcher, scientist, or drug development professional seeking to leverage the unique optical properties of the DPS scaffold for advanced applications. The careful execution of these experiments, grounded in an understanding of the underlying causality, ensures the generation of reliable and reproducible data critical for scientific advancement.

References

-

Wikipedia. Time-resolved spectroscopy. [Link]

-

Sinha, H. K., & Yates, K. (2000). Solvent−Solute Interactions Probed by Picosecond Time-Resolved Fluorescence Spectroscopy: Lifetime and Anisotropy Study of S1 trans-4,4'-Diphenylstilbene. The Journal of Physical Chemistry A, 104(19), 4469–4474. [Link]

-

Ryding, S. (2020). What is Time-Resolved Fluorescence Spectroscopy?. News-Medical.Net. [Link]

- The Fleming Group, University of California, Berkeley. Time-Resolved Fluorescence Techniques.

-

Edinburgh Instruments. Fluorescence Spectroscopy | Time Resolved | Steady State. [Link]

-

ResearchGate. (2000). Solute Interactions Probed by Picosecond Time-Resolved Fluorescence Spectroscopy: Lifetime and Anisotropy Study of S1 fra/w-4,4′-Diphenylstilbene. Request PDF. [Link]

-

Lakowicz, J. R. (1996). Time-resolved fluorescence spectroscopy. Current Opinion in Structural Biology, 6(5), 637-42. [Link]

-

ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

-

Daney de Marcillac, W., Barthou, C., et al. (2007). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Physics: Conference Series. [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. [Link]

-

ResearchGate. (2007). (PDF) Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]

-

ResearchGate. (2005). Photophysical characterization of trans-4,4′-disubstituted stilbenes. Request PDF. [Link]

-

Wikipedia. Solvatochromism. [Link]

-

Aslund, A., et al. (2009). trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils. ACS Chemical Biology. [Link]

-

Sharma, V., & Kumar, V. (2018). Synthetic approaches toward stilbenes and their related structures. Medicinal Chemistry Research. [Link]

-

Choi, S., et al. (2011). Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. Bulletin of the Korean Chemical Society. [Link]

-

ResearchGate. (2010). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. Request PDF. [Link]

-

ResearchGate. (1997). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. [Link]

-

Fasihi, J., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports. [Link]

-

Ramezani, S., et al. (2022). New white light-emitting halochromic stilbenes with remarkable quantum yields and aggregation-induced emission. Scientific Reports. [Link]

-

Oregon Medical Laser Center. trans-Stilbene. [Link]

-

Pina, J., et al. (2016). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports. [Link]

-

ResearchGate. Fluorescence quantum yields of NDIs 7, 12, 13, 19, and 21 and PDIs 8,....[Link]

-

ResearchGate. (a) Molecular structure of the stilbene chromophore studied. (b)...[Link]

-

PubChemLite. 4,4'-diphenylstilbene (C26H20). [Link]

-

van der Meer, B. W., et al. Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. [Link]

-

ResearchGate. (2011). Two-photon solvatochromism of 4-Dimethylamino-4'-nitrostilbene (DANS). [Link]

-

Likhtenshtein, G. (2010). Stilbenes: Preparation and Analysis. Wiley-VCH. [Link]

-

Wikipedia. (E)-Stilbene. [Link]

-

NIST. Stilbene. [Link]

-

ResearchGate. UV–Vis absorption spectra of trans-stilbene (STB), DPAC and DPACS. [Link]

Sources

- 1. PubChemLite - 4,4'-diphenylstilbene (C26H20) [pubchemlite.lcsb.uni.lu]

- 2. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biosynth.com [biosynth.com]

- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.uci.edu [chem.uci.edu]

- 11. researchgate.net [researchgate.net]

- 12. omlc.org [omlc.org]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 14. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iss.com [iss.com]

- 16. edinst.com [edinst.com]

- 17. news-medical.net [news-medical.net]

- 18. THE FLEMING GROUP - Time-Resolved Fluorescence Techniques [sites.google.com]

- 19. Solvatochromism - Wikipedia [en.wikipedia.org]

- 20. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4'-Diphenylstilbene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Allure of the Stilbene Scaffold

The stilbene scaffold, a seemingly simple 1,2-diphenylethylene core, is the foundation for a vast and diverse family of molecules with profound implications in materials science and medicinal chemistry.[1] From the antioxidant properties of resveratrol found in red wine to the potent anti-cancer activity of combretastatin, stilbenoids have captured the attention of researchers for their tunable photophysical and biological properties.[1] This guide focuses on a specific, symmetrically substituted derivative: 4,4'-Diphenylstilbene . By extending the conjugation of the stilbene core with additional phenyl rings, this molecule exhibits unique characteristics that make it a compelling subject for in-depth study.

This technical guide provides a comprehensive overview of 4,4'-Diphenylstilbene, from its fundamental properties and synthesis to its detailed characterization and potential applications, particularly within the realm of drug development. The information presented herein is intended to equip researchers with the foundational knowledge and practical insights necessary to work with and explore the potential of this intriguing molecule.

Core Properties of 4,4'-Diphenylstilbene

A thorough understanding of the fundamental physicochemical properties of a molecule is the bedrock of any scientific investigation. This section outlines the key identifiers and characteristics of 4,4'-Diphenylstilbene.

Chemical Identity

-

Chemical Name: 1-phenyl-4-[(E)-2-(4-phenylphenyl)ethenyl]benzene

-

Synonyms: 1,2-Bis(4-biphenylyl)ethylene, p,p'-Diphenylstilbene

Molecular Structure

The structure of 4,4'-Diphenylstilbene is characterized by a central trans-ethene double bond, with each vinyl carbon atom substituted with a 4-biphenyl group. This extended π-conjugated system is responsible for its characteristic photophysical properties.

Caption: Molecular Structure of 4,4'-Diphenylstilbene

Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 301 °C | [2] |

| Boiling Point (Predicted) | 517.3 ± 40.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [2] |

| XLogP3 | 8.35 | [2] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in organic solvents such as THF, chloroform, and dichloromethane. Insoluble in water. |

Synthesis of 4,4'-Diphenylstilbene: A Comparative Approach

The synthesis of stilbenes is a well-established area of organic chemistry, with several reliable methods available. The choice of synthetic route often depends on the availability of starting materials, desired stereoselectivity, and scalability. For symmetrical stilbenes like 4,4'-Diphenylstilbene, the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are particularly powerful.

The Wittig Reaction: A Classic for Alkene Synthesis

The Wittig reaction is a Nobel Prize-winning method that involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[4] For the synthesis of 4,4'-Diphenylstilbene, the key disconnection is between the double bond, leading back to 4-phenylbenzaldehyde and a benzylphosphonium salt.

Causality Behind Experimental Choices: The Wittig reaction is often chosen for its reliability and the ability to form the double bond at a specific location. The stereoselectivity can be influenced by the nature of the ylide and the reaction conditions. For non-stabilized ylides, the Z-alkene is often the major product, which can then be isomerized to the more stable E-alkene.

Experimental Protocol: Wittig Synthesis of trans-Stilbene (as a general protocol)

The following is a general protocol for the synthesis of trans-stilbene, which can be adapted for 4,4'-Diphenylstilbene by using the appropriate starting materials (4-phenylbenzaldehyde and (4-phenylbenzyl)triphenylphosphonium bromide).

-

Ylide Formation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (4-phenylbenzyl)triphenylphosphonium bromide and 4-phenylbenzaldehyde in dichloromethane.

-

Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser. The formation of the ylide and its subsequent reaction with the aldehyde will occur.

-

Work-up: After the reaction is complete, dilute the mixture with dichloromethane and water. Separate the organic layer and wash it sequentially with water and saturated aqueous sodium bisulfite. Dry the organic layer over anhydrous sodium sulfate.[5]

-

Isomerization: The initial product will likely be a mixture of (E)- and (Z)-isomers. To obtain the trans-isomer, the crude product can be dissolved in a suitable solvent (e.g., dichloromethane) and irradiated with a light source in the presence of a catalytic amount of iodine.[5]

-

Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent, such as 95% ethanol, to yield pure trans-4,4'-Diphenylstilbene.[5]

Sources

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4,4'-Diphenylstilbene in Common Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

4,4'-Diphenylstilbene, a biphenyl-substituted derivative of stilbene, is a molecule of significant interest in materials science and medicinal chemistry due to its unique photophysical and biological properties. A thorough understanding of its solubility in common organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Diphenylstilbene. While quantitative solubility data for this specific compound is not extensively available in the public domain, this guide synthesizes available information on structurally related compounds, outlines a robust experimental protocol for solubility determination, and discusses the key factors influencing the dissolution of this nonpolar, crystalline solid. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with 4,4'-Diphenylstilbene and related compounds.

Introduction: The Significance of 4,4'-Diphenylstilbene and its Solubility

4,4'-Diphenylstilbene (DPS) is a conjugated aromatic hydrocarbon with a rigid molecular structure. Its extended π-system, arising from the stilbene core and the terminal biphenyl groups, imparts interesting fluorescent properties, making it a candidate for applications in organic light-emitting diodes (OLEDs), scintillators, and as a fluorescent probe. In the realm of medicinal chemistry, stilbene derivatives have demonstrated a wide range of biological activities, including anticancer and antioxidant effects[1]. The introduction of biphenyl moieties can further modulate these properties.

The solubility of 4,4'-Diphenylstilbene is a critical physicochemical parameter that governs its utility. In synthetic chemistry, solvent selection is crucial for achieving optimal reaction kinetics and yields. For purification, recrystallization is a common technique that relies on the differential solubility of the compound in a given solvent at different temperatures. In drug development, the solubility of an active pharmaceutical ingredient (API) directly impacts its formulation, bioavailability, and therapeutic efficacy[2]. Given the highly nonpolar and crystalline nature of 4,4'-Diphenylstilbene, it is expected to be poorly soluble in aqueous media and exhibit preferential solubility in organic solvents.

Physicochemical Properties of 4,4'-Diphenylstilbene

A foundational understanding of the physicochemical properties of 4,4'-Diphenylstilbene is essential for interpreting its solubility behavior.

| Property | Value |

| Chemical Formula | C₂₆H₂₀ |

| Molecular Weight | 332.44 g/mol |

| Melting Point | 301 °C |

| Boiling Point | 517.3 °C |

| Appearance | White to off-white crystalline solid |

| LogP (Predicted) | 8.1 |

Data compiled from various chemical suppliers and databases.

The high melting point of 4,4'-Diphenylstilbene is indicative of a stable crystal lattice structure, which requires significant energy to overcome during the dissolution process. The high predicted LogP value underscores its lipophilic and hydrophobic nature.

Solubility Profile of Stilbene Derivatives

Direct quantitative solubility data for 4,4'-Diphenylstilbene in common organic solvents is sparse in peer-reviewed literature. However, the solubility of the parent compound, trans-stilbene, has been studied and can serve as a valuable reference point for understanding the expected solubility trends of 4,4'-Diphenylstilbene. The principle of "like dissolves like" is the guiding tenet, where nonpolar solutes are more soluble in nonpolar solvents.

Table 1: Experimental Solubility of trans-Stilbene in Various Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mol/L) | Solubility (g/L) |

| n-Hexane | 1.88 | 0.019 | 3.42 |

| Cyclohexane | 2.02 | 0.045 | 8.11 |

| Carbon Tetrachloride | 2.24 | 0.138 | 24.87 |

| Toluene | 2.38 | 0.203 | 36.58 |

| Benzene | 2.28 | 0.234 | 42.17 |

| Diethyl Ether | 4.34 | 0.098 | 17.66 |

| Chloroform | 4.81 | - | - |

| Dichloromethane | 8.93 | - | - |

| Acetone | 20.7 | 0.018 | 3.24 |

| Ethanol | 24.5 | 0.004 | 0.72 |

| Methanol | 32.7 | 0.002 | 0.36 |

| Water | 80.1 | Insoluble | Insoluble |

Data for trans-stilbene adapted from various sources. Note: The solubility of 4,4'-Diphenylstilbene is expected to be lower than that of trans-stilbene in the same solvent due to its larger molecular size and higher melting point, which correspond to stronger intermolecular forces in the solid state.

Based on the structure of 4,4'-Diphenylstilbene, which is essentially a larger and more nonpolar version of trans-stilbene, we can infer the following qualitative solubility profile:

-

High Solubility: In non-polar aromatic solvents like toluene and benzene, and in chlorinated solvents such as chloroform and dichloromethane. These solvents can effectively engage in π-π stacking and van der Waals interactions with the aromatic rings of 4,4'-Diphenylstilbene.

-

Moderate Solubility: In less polar ethers like tetrahydrofuran (THF) and diethyl ether.

-

Low to Negligible Solubility: In polar aprotic solvents like acetone and in polar protic solvents such as ethanol and methanol. The energy required to disrupt the hydrogen-bonding network of these solvents is not sufficiently compensated by the weak interactions with the nonpolar solute.

-

Insoluble: In water, due to its pronounced hydrophobicity.

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, experimental determination is indispensable. The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound[3].

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Detailed Experimental Protocol

Materials:

-

4,4'-Diphenylstilbene (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of the Solid-Solvent Mixture:

-

Add an excess amount of 4,4'-Diphenylstilbene to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any solid particles from being carried over, which would lead to an overestimation of solubility.

-

-

Quantification of Solute Concentration:

-

Using UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of 4,4'-Diphenylstilbene of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to construct a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

Using HPLC:

-

Develop an appropriate HPLC method (e.g., reverse-phase with a suitable mobile phase and a UV detector set to the λ_max of 4,4'-Diphenylstilbene).

-

Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve (Peak Area vs. Concentration).

-

Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of the sample from the calibration curve based on its peak area.

-

Calculate the original concentration of the saturated solution.

-

-

Diagram of the Experimental Workflow for Solubility Determination

Factors Influencing the Solubility of 4,4'-Diphenylstilbene

The solubility of a crystalline organic compound like 4,4'-Diphenylstilbene is a complex interplay of several factors related to both the solute and the solvent.

Diagram of Factors Influencing Solubility

-

Solute Properties:

-

Crystal Lattice Energy: The high melting point of 4,4'-Diphenylstilbene suggests a strong and stable crystal lattice. A significant amount of energy is required to overcome these intermolecular forces and break down the crystal structure, which disfavors dissolution.

-

Molecular Size and Surface Area: Larger molecules like 4,4'-Diphenylstilbene have a larger surface area, leading to stronger van der Waals forces in the solid state. This generally results in lower solubility compared to smaller, structurally similar molecules.

-

Polarity: As a nonpolar hydrocarbon, 4,4'-Diphenylstilbene lacks functional groups capable of hydrogen bonding. Its dissolution is primarily driven by weaker van der Waals forces and π-π interactions with the solvent.

-

-

Solvent Properties:

-

Polarity: The principle of "like dissolves like" is the most critical factor. Nonpolar solvents are better able to solvate 4,4'-Diphenylstilbene because the solute-solvent interactions are energetically similar to the solvent-solvent interactions, leading to a favorable entropy of mixing.

-

Hydrogen Bonding: Solvents with strong hydrogen-bonding networks, such as water and alcohols, are poor solvents for 4,4'-Diphenylstilbene. The introduction of a nonpolar solute disrupts this network at an energetic cost that is not compensated by favorable solute-solvent interactions.

-

-

External Conditions:

-

Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, increasing the temperature generally increases the solubility of 4,4'-Diphenylstilbene in organic solvents. This temperature dependence is the basis for purification by recrystallization.

-

Conclusion

While specific quantitative solubility data for 4,4'-Diphenylstilbene remains a gap in the scientific literature, a comprehensive understanding of its physicochemical properties and the behavior of structurally analogous compounds allows for a reliable prediction of its solubility profile. It is anticipated to be highly soluble in nonpolar aromatic and chlorinated solvents, with decreasing solubility as solvent polarity increases. For applications demanding precise solubility values, the detailed experimental protocol provided in this guide, based on the well-established shake-flask method, offers a robust and reliable approach. A thorough understanding of the factors influencing solubility is crucial for the effective utilization of 4,4'-Diphenylstilbene in research and development.

References

- BenchChem. (2025). Solubility of trans-Stilbene-d2 in Organic Solvents: A Technical Guide.

- ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?.

- PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.

- Canadian Science Publishing. (n.d.). Solubility of trans-stilbene in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon mobile order theory.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- EXPERIMENT 1 DETERMIN

- Sigma-Aldrich. (n.d.).

- Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

- Park, K. (n.d.). HANSEN SOLUBILITY PARAMETERS.

- Solubility of Organic Compounds. (2023).

- HUBER. (n.d.).

- ACS Publications. (n.d.).

- Journal of Materials Chemistry C (RSC Publishing). (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

- ACS Publications. (n.d.). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Hansen, C. M. (n.d.). HANSEN SOLUBILITY PARAMETERS.

- Technobis. (2023). The importance of solubility and how to collect it using dynamic methods.

- PubMed Central. (n.d.). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent.

- PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- Chromatography Forum. (2009). how can i test the solubility in hplc please ?.

- UNT Digital Library. (n.d.). Descriptors for solutes from the solubility of solids: - trans-stilbene as an example.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- PubMed Central. (2020).

- ChemRxiv. (n.d.).

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?.

- Wikipedia. (n.d.).

- Oxford Academic. (n.d.).

- ResearchGate. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory.

- Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer.

- ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.

- ACS Publications. (2026).

- ACS Publications. (2019). Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices.

- American Chemical Society. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds.

- SciEngine. (2024). Synthesis and properties of water-soluble oligo- (p-phenylkene vinylene).

- The Aquila Digital Community. (n.d.). Functionalizing β-Cyano Oligo(p-phenylene vinylene) Functionalizing.

- ResearchGate. (2025). (PDF) Water-soluble anionic poly(p-phenylene vinylenes) with high luminescence.

- PubChem. (n.d.). Biphenyl.

- ChemRxiv. (n.d.).

- Benchchem. (n.d.). In-Depth Technical Guide: Solubility of 4-(Diphenylamino)benzeneboronic Acid in Organic Solvents.

- Benchchem. (n.d.). Solubility of 4,4'-Thiobisbenzenethiol in chloroform, methanol, and other solvents.

Sources

4,4'-Diphenylstilbene: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers and Materials Scientists

Foreword: The Enduring Allure of the Stilbene Core

The stilbene scaffold, a deceptively simple diarylethene, has long captivated the imagination of chemists and materials scientists. Its rigid, conjugated structure and rich photophysical properties have made it a cornerstone in the development of a diverse array of functional materials. Among its many derivatives, 4,4'-Diphenylstilbene (DPS) stands out as a particularly compelling molecule. The symmetric extension of the conjugated system through the addition of phenyl groups at the para positions endows DPS with enhanced thermal stability, unique electronic characteristics, and a propensity for self-assembly, making it a highly attractive building block for the next generation of advanced materials. This guide, intended for researchers, scientists, and professionals in materials development, provides a comprehensive overview of the fundamental properties of DPS and explores its burgeoning applications in organic electronics, scintillation technology, and smart polymer systems. We will delve into the causality behind its utility in these fields, provide detailed experimental insights, and offer a forward-looking perspective on the untapped potential of this remarkable molecule.

Core Physicochemical and Photophysical Properties of 4,4'-Diphenylstilbene

Understanding the intrinsic properties of 4,4'-Diphenylstilbene is paramount to appreciating its utility in materials science. DPS is a crystalline solid with a high melting point, indicative of its rigid and planar molecular structure which facilitates strong intermolecular π-π stacking interactions.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₀ | [2] |

| Molecular Weight | 332.44 g/mol | [2] |

| CAS Number | 2039-68-1 | [2] |

| Melting Point | 301 °C | [2] |

| Boiling Point | 517.3 °C | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in organic solvents such as THF, chloroform, and dichloromethane. Insoluble in water. |

The extended π-conjugation in DPS results in strong absorption in the ultraviolet region and intense blue fluorescence. These photophysical properties are central to its applications in optoelectronic devices and as a fluorescent probe.

Application in Organic Electronics: The Pursuit of Efficient Light Emission

The unique electronic and photophysical properties of stilbene derivatives make them prime candidates for use in Organic Light-Emitting Diodes (OLEDs).[3] 4,4'-Diphenylstilbene, with its high fluorescence quantum yield and good thermal stability, serves as an excellent core for developing blue-light-emitting materials, which remain a significant challenge in OLED technology.

From Precursor to Emitter: Synthesis of Functionalized DPS Derivatives

While DPS itself can be used in OLEDs, its performance is often enhanced by chemical modification. A common strategy involves the use of 4,4'-dibromostilbene as a versatile precursor for synthesizing more complex emissive materials through palladium-catalyzed cross-coupling reactions.[2]

Experimental Protocol: Synthesis of a Blue-Emitting Diarylamino-Substituted DPS Derivative via Buchwald-Hartwig Amination

Objective: To synthesize a high-performance blue-emitting OLED material from 4,4'-dibromostilbene.

Causality: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that allows for the facile introduction of diarylamine moieties onto the stilbene core. These bulky, electron-donating groups enhance the hole-transporting properties of the molecule, improve its morphological stability in the solid state, and can be used to fine-tune the emission color.

Materials:

-

4,4'-dibromostilbene

-

Diarylamine (e.g., diphenylamine)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃)

-

Sodium tert-butoxide (NaO-t-Bu)

-

Anhydrous Toluene

-

Standard Schlenk line and glassware

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4,4'-dibromostilbene (1 equivalent), the diarylamine (2.2 equivalents), and sodium tert-butoxide (2.5 equivalents) in anhydrous toluene.

-

Catalyst Preparation: In a separate glovebox or under a stream of inert gas, prepare a solution of the palladium catalyst and ligand. Add palladium(II) acetate (0.02 equivalents) and tri(tert-butyl)phosphine (0.04 equivalents) to a small amount of anhydrous toluene.

-

Reaction Execution: Add the catalyst solution to the reaction mixture. Heat the reaction to reflux (approximately 110 °C) and stir for 24-48 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure diarylamino-substituted DPS derivative.

Device Fabrication: Building a Multilayer OLED

The performance of an OLED is critically dependent on its architecture. A multilayer structure is typically employed to optimize charge injection, transport, and recombination within the device.

Experimental Protocol: Fabrication of a Multilayer OLED via Thermal Evaporation

Objective: To fabricate a functional OLED device using a synthesized DPS derivative as the emissive dopant.

Causality: A multilayer architecture, including hole injection (HIL), hole transport (HTL), emissive (EML), electron transport (ETL), and electron injection (EIL) layers, ensures efficient device operation by balancing charge carrier fluxes and confining recombination to the emissive layer, thereby maximizing light output.

Materials & Equipment:

-

Indium tin oxide (ITO)-coated glass substrates

-

Organic materials for HIL, HTL, EML host, ETL, and EIL (e.g., NPB for HTL, Alq₃ for ETL)

-

Synthesized DPS derivative (dopant)

-

High-purity aluminum for the cathode

-

Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

-

UV-ozone cleaner

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

-

Glovebox with an inert atmosphere

Procedure:

-

Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone to improve the work function of the ITO.

-

Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers and the metal cathode without breaking the vacuum. A typical device structure would be: ITO / HIL (e.g., 10 nm) / HTL (e.g., 40 nm) / EML (e.g., 20 nm, DPS derivative doped into a host material) / ETL (e.g., 30 nm) / EIL (e.g., 1 nm LiF) / Al (e.g., 100 nm). The deposition rates and layer thicknesses should be carefully controlled using quartz crystal microbalances.

-

Encapsulation: Transfer the fabricated devices to an inert atmosphere glovebox for encapsulation to protect the organic layers from oxygen and moisture.

Caption: General architecture of a multilayer OLED device.

Application in Scintillation Detection: Seeing the Invisible

Organic scintillators are materials that emit light upon interaction with ionizing radiation. Crystalline stilbene is a well-established organic scintillator, particularly valued for its ability to discriminate between fast neutrons and gamma rays, a technique known as pulse shape discrimination (PSD).[4] This property is crucial for applications in nuclear security, medical physics, and fundamental research.

Growing High-Quality Crystals: The Bridgman-Stockbarger Method

The performance of a scintillator is highly dependent on the quality of the crystal. The Bridgman-Stockbarger method is a widely used technique for growing large, high-quality single crystals from a melt.

Experimental Protocol: Crystal Growth of 4,4'-Diphenylstilbene via the Bridgman-Stockbarger Method

Objective: To grow a large, single crystal of 4,4'-Diphenylstilbene suitable for scintillation applications.

Causality: The Bridgman-Stockbarger method relies on the slow, directional solidification of a molten material. By carefully controlling the temperature gradient and the lowering rate of the crucible, a single crystal can be grown from a seed, minimizing defects that would otherwise degrade scintillation performance.

Materials & Equipment:

-

High-purity 4,4'-Diphenylstilbene powder

-

Quartz or borosilicate ampoule

-

Vertical tube furnace with at least two independently controlled temperature zones

-

Mechanism for slowly lowering the ampoule

Procedure:

-

Ampoule Preparation: Place the high-purity DPS powder into a clean, dry ampoule. The ampoule should have a conical tip to promote single-crystal nucleation.

-

Evacuation and Sealing: Evacuate the ampoule to a high vacuum and seal it to prevent oxidation of the material at high temperatures.

-

Melting and Soaking: Place the sealed ampoule in the upper hot zone of the furnace, which is maintained at a temperature above the melting point of DPS (e.g., 310-320 °C). Allow the material to melt completely and soak for several hours to ensure homogeneity.

-

Crystal Growth: Slowly lower the ampoule through the temperature gradient into the cooler lower zone of the furnace. The lowering rate is critical and is typically in the range of 1-2 mm/hour.

-

Annealing: Once the entire melt has solidified, anneal the crystal by slowly cooling it to room temperature over several hours to days to relieve thermal stress and reduce defects.

-

Crystal Retrieval: Carefully break the ampoule to retrieve the grown crystal.

Distinguishing Particles: Pulse Shape Discrimination

The ability to differentiate between neutrons and gamma rays is a key advantage of stilbene-based scintillators. This is achieved by analyzing the shape of the light pulses produced by different particles.

Causality: The interaction of neutrons with the organic crystal primarily produces recoil protons, which have a high ionization density and excite a larger proportion of long-lived triplet states in the scintillator molecules. Gamma rays, on the other hand, produce Compton electrons with a lower ionization density, leading to a faster scintillation decay. This difference in the decay time of the light pulses allows for their discrimination.

Caption: Conceptual diagram of pulse shape discrimination.

Application in Polymer Science: Towards Smart Materials

The incorporation of 4,4'-Diphenylstilbene and its derivatives into polymer matrices opens up exciting possibilities for the creation of "smart" materials with tailored optical and responsive properties.

Fluorescent Probes and Optical Brighteners

The high fluorescence quantum yield of DPS makes it an excellent candidate for use as a fluorescent probe to study polymer dynamics and as an optical brightener to enhance the appearance of polymers.[5]

Experimental Protocol: Incorporation of DPS into a Polymer Film via Solution Casting

Objective: To prepare a polymer film with enhanced fluorescence by incorporating DPS.

Materials:

-

Polymer (e.g., Polystyrene, PMMA)

-

4,4'-Diphenylstilbene

-

Suitable solvent (e.g., Toluene, Chloroform)

-

Glass petri dish

Procedure:

-

Solution Preparation: Dissolve the polymer in the chosen solvent to create a solution of the desired concentration. In a separate container, dissolve a small amount of DPS in the same solvent.

-

Mixing: Add the DPS solution to the polymer solution and stir until a homogeneous mixture is obtained. The concentration of DPS will depend on the desired optical properties.

-

Casting: Pour the polymer/DPS solution into a glass petri dish and allow the solvent to evaporate slowly in a dust-free environment.

-

Drying: Once the film has formed, dry it in a vacuum oven to remove any residual solvent.

Mechanophores for Stress Sensing

Recent research has explored the use of molecules that change their optical properties in response to mechanical stress, known as mechanophores.[6] While spiropyrans are a common class of mechanophores, the concept can be extended to other fluorescent molecules like DPS. The aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ) properties of DPS derivatives could potentially be harnessed for stress sensing. For instance, mechanical stress could disrupt the aggregation of DPS molecules in a polymer matrix, leading to a change in fluorescence intensity or color.

Conceptual Workflow for a DPS-based Mechanophore System:

Caption: Conceptual workflow for a stress-sensing polymer.

Future Outlook and Conclusion

4,4'-Diphenylstilbene has proven to be a remarkably versatile and robust molecular building block in materials science. Its applications in OLEDs and scintillators are well-established and continue to be an active area of research, with ongoing efforts to improve device efficiency, stability, and color purity. The exploration of DPS in polymer science, particularly in the realm of smart materials, is a newer but equally promising frontier. The development of DPS-based mechanophores for stress sensing, as well as its use in creating polymers with tailored refractive indices for optical components, represents exciting avenues for future research. As our ability to control the synthesis and assembly of these molecules with increasing precision grows, so too will the range and sophistication of the materials we can create. 4,4'-Diphenylstilbene, with its unique combination of properties, is poised to remain a key player in the advancement of materials science for years to come.

References

-

Hahm, et al. (2000). Synthesis of photosensitive polyimide (PSPI), ODPA-stilbene PSPI 115. Journal of Materials Chemistry. [Link]

-

RMD Inc. (n.d.). Organic Scintillation Crystals, DPA, PCz, for Gamma-Neutron PSD. Retrieved from [Link]

-

Ramprasath, R. H., Sethuraman, K., & Tiwari, B. (2023). Bridgman grown stilbene single crystal for scintillator application. INIS-IAEA. [Link]

-

Wikipedia. (n.d.). Bridgman–Stockbarger method. Retrieved from [Link]

-

Boo, J., Hammig, M. D., & Jeong, M. (2020). Pulse shape discrimination using a stilbene scintillator array coupled to a large-area SiPM array for hand-held dual particle imager applications. Nuclear Engineering and Technology. [Link]

-

Sottos, N. R., et al. (2009). See the force: Mechanical stress leads to self-sensing in solid polymers. Nature. [Link]

-

Lypenko, D. A., et al. (2023). Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain. Materials. [Link]

-

Craig, S. L., et al. (2015). Molecular Engineering of Mechanophore Activity for Stress-Responsive Polymeric Materials. Chemical Science. [Link]

-

Inrad Optics. (2020). Scintinel™ Stilbene for Fast Neutron Detection. [Link]

-

Zaitseva, N., et al. (2015). Scintillation properties of solution-grown trans-stilbene single crystals. Nuclear Instruments and Methods in Physics Research Section A: Accelerators, Spectrometers, Detectors and Associated Equipment. [Link]

-

Lee, S. K., et al. (2011). Scintillation properties of composite stilbene crystal for neutron detection. Progress in Nuclear Science and Technology. [Link]

-

Chen, Y., et al. (n.d.). Mechano-responsive polymers for stress self-reporting and self-strengthening. American Chemical Society. [Link]

-

Zaitseva, N., et al. (2018). Solution growth of a deuterated trans-stilbene crystal for fast neutron detection. Journal of Crystal Growth. [Link]

-

Inrad Optics. (2020). Scintinel™ Stilbene for Fast Neutron Detection. [Link]

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. biosynth.com [biosynth.com]

- 3. Synthesis, Photo- and Electroluminescence of New Polyfluorene Copolymers Containing Dicyanostilbene and 9,10-Dicyanophenanthrene in the Main Chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 160.153.132.164 [160.153.132.164]

- 5. mdpi.com [mdpi.com]

- 6. See the force: Mechanical stress leads to self-sensing in solid polymers – News Bureau [news.illinois.edu]

The Unseen Potential: A Technical Guide to the Biological Activity of Stilbene Derivatives with a Focus on 4,4'-Diphenylstilbene

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbenoids, a class of phenolic compounds built on a 1,2-diphenylethylene scaffold, represent a fertile ground for therapeutic innovation. While resveratrol has long held the spotlight, a vast landscape of stilbene derivatives with unique biological activities remains underexplored. This technical guide delves into the core biological functions of these derivatives, with a particular emphasis on the non-hydroxylated analogue, 4,4'-Diphenylstilbene. We will dissect the structure-activity relationships that govern their efficacy, provide detailed, field-proven experimental protocols for their synthesis and biological evaluation, and illuminate the signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers aiming to unlock the full therapeutic potential of this versatile class of molecules.

Introduction: Beyond Resveratrol - The Stilbene Family

Stilbenes are naturally occurring phytoalexins, produced by plants in response to environmental stressors like microbial attack or UV radiation.[1][2] Their shared structural backbone allows for a multitude of substitutions on the phenyl rings, leading to a diverse array of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][][5] While resveratrol is the most studied stilbene, its low bioavailability due to rapid metabolism has spurred interest in synthetic derivatives with improved pharmacokinetic profiles and enhanced potency.[6][7][8][9] Understanding the nuances of how structural modifications influence biological activity is paramount for the rational design of novel stilbene-based therapeutics.

The Crucial Role of Substitution: A Focus on the 4,4'-Positions

The biological activity of stilbene derivatives is intricately linked to the nature and position of substituents on their phenyl rings.[5] The 4,4'-positions are particularly significant. For instance, the presence of hydroxyl groups, as seen in resveratrol (3,5,4'-trihydroxystilbene), is crucial for its antioxidant activity.[10] A resveratrol analogue, 4,4'-dihydroxy-trans-stilbene, has demonstrated enhanced antioxidant activity and cytotoxicity against cancer cells compared to resveratrol itself.[11][12][13]

Conversely, the absence of hydroxyl groups, as in 4,4'-Diphenylstilbene, drastically alters the molecule's properties, making it more lipophilic. This can influence its cellular uptake and interaction with different biological targets. A study on (E)-4,4'-disubstituted stilbenes revealed that the electronic properties of the functional groups at these positions correlate with biological activity.[14] Derivatives with strong electron-donating groups, like amino groups, exhibited neuroprotective effects by scavenging free radicals, while those with electron-withdrawing groups did not.[14] This underscores the importance of systematic evaluation of non-hydroxylated derivatives like 4,4'-Diphenylstilbene to uncover potentially novel mechanisms of action.

Key Biological Activities and Underlying Mechanisms

Stilbene derivatives have been shown to modulate a variety of cellular processes, making them attractive candidates for treating a range of diseases.

Anticancer Activity

Stilbenes can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[][15][16] Their mechanisms of action are multifaceted and involve the modulation of key signaling pathways. For example, some stilbene derivatives can arrest the cell cycle and induce apoptosis in various cancer cell lines, including leukemia and colon cancer.[17][18]

Key Signaling Pathway: Intrinsic Apoptosis

Many stilbene derivatives exert their anticancer effects by activating the intrinsic apoptosis pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.[19][20]

Antioxidant and Neuroprotective Activities

Oxidative stress is a key contributor to neurodegenerative diseases.[21] Stilbenoids with phenolic hydroxyl groups are potent antioxidants, capable of scavenging free radicals.[10][22] However, as previously mentioned, derivatives with other electron-donating groups can also exhibit significant antioxidant and neuroprotective effects.[14] These compounds can protect neurons from oxidative damage and modulate signaling pathways involved in neuronal survival, such as the PI3K/Akt pathway.[21][22]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Stilbenes can exert anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes like cyclooxygenase (COX) and modulating inflammatory signaling pathways such as NF-κB.[1][19]

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 4,4'-Diphenylstilbene.

Synthesis of 4,4'-Diphenylstilbene via Suzuki Coupling

This protocol describes a reliable method for synthesizing 4,4'-Diphenylstilbene from commercially available starting materials.[23]

Materials:

-

4,4'-Dibromostilbene (1.0 equiv)

-

Phenylboronic acid (2.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

-

Potassium carbonate (4.0 equiv)

-

Toluene, Ethanol, Water (4:1:1 mixture)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 4,4'-dibromostilbene, phenylboronic acid, and potassium carbonate.

-

Add the 4:1:1 mixture of toluene:ethanol:water.

-

Degas the mixture by bubbling argon through it for 20 minutes.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Heat the mixture to 80°C and stir for 12 hours under an argon atmosphere.

-

After cooling the reaction to room temperature, add water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain pure 4,4'-diphenylstilbene.[23]

In Vitro Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][24]

Materials:

-

Cancer cell line of interest (e.g., HT-29 colon cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4,4'-Diphenylstilbene (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[19]

-

Compound Treatment: Treat the cells with various concentrations of 4,4'-Diphenylstilbene. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the treated cells for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[19][24]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[24]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Analysis of Protein Expression: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol provides a general workflow to assess the effect of 4,4'-Diphenylstilbene on the expression of apoptosis-related proteins.[17][20][25]

Materials:

-

Cell lysates from cells treated with 4,4'-Diphenylstilbene

-

RIPA buffer

-

Protein assay kit (e.g., Bradford assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the treated cells with RIPA buffer and determine the protein concentration using a Bradford assay.[20]

-

SDS-PAGE: Separate the proteins based on size by running the lysates on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression.

Data Presentation and Interpretation

For robust and clear presentation of experimental data, the use of structured tables is highly recommended.

Table 1: In Vitro Cytotoxicity of Stilbene Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Resveratrol | HT-29 (Colon) | MTT | >100 | [3] |

| (Z)-4-(3,5-dimethoxystyryl)aniline | HT-29 (Colon) | MTT | 0.8 | [3] |

| 4,4'-Dihydroxy-trans-stilbene | HL-60 (Leukemia) | Not Specified | Significantly lower than resveratrol | [11] |

| 4,4'-Diphenylstilbene | [Cell Line TBD] | MTT | [Experimental Data] | N/A |

Conclusion and Future Directions